N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group and a piperidin-4-yl moiety.
Properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20(14-3-4-18-19(10-14)28-13-27-18)23-16-5-8-25(9-6-16)21-24-17(12-29-21)15-2-1-7-22-11-15/h1-4,7,10-12,16H,5-6,8-9,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNCDHZMLSHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its structural diversity, which includes pyridine, thiazole, and piperidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for assessing its viability as a drug candidate.
The compound's molecular formula is , with a molecular weight of 408.5 g/mol. Its structure comprises several functional groups that contribute to its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 1795088-29-7 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, potentially influencing pathways involved in cancer, inflammation, and neurological disorders.
Anticancer Properties
Research indicates that derivatives of thiazole and pyridine have shown significant anticancer activities. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating promising results:
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization in cancer cells, which is critical for cell division. For example, certain imidazole derivatives displayed IC50 values ranging from 0.51 to 0.63 µM against the A549 cell line, indicating strong anticancer potential .
- Cell Cycle Arrest : At concentrations of 1 µM, related compounds caused significant increases in the percentage of A549 cells in the G2/M phase of the cell cycle, suggesting potential mechanisms for inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Research on similar thiazole derivatives has shown effectiveness against biofilms formed by both Gram-positive and Gram-negative bacteria. For example, specific thiazole derivatives demonstrated strong activity against biofilms formed by Staphylococcus aureus and Escherichia coli .
Case Studies
Recent studies highlight the biological efficacy of compounds related to this compound:
- Study on Anticancer Activity : A series of new thiazole-pyridine conjugates were synthesized and evaluated against various cancer cell lines (A549, DU145). These studies revealed that certain derivatives exhibited IC50 values below 1 µM, indicating high potency .
- Antimicrobial Evaluation : Compounds derived from similar scaffolds were tested for their ability to inhibit biofilm formation by pathogenic bacteria. Results indicated that several compounds effectively inhibited biofilm formation at concentrations as low as 6 mg/mL .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise as anticancer agents. The interactions of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide with specific enzymes and receptors may inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies suggest that it could act as a modulator of signaling pathways involved in cancer progression.
Neuroprotective Effects
The compound's potential neuroprotective properties are being investigated in the context of neurodegenerative diseases. Its ability to interact with neurotransmitter receptors may help in developing treatments for conditions such as Alzheimer's or Parkinson's disease.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various bacterial and fungal pathogens. Ongoing studies aim to elucidate its efficacy against resistant strains.
Receptor Modulation
The compound may act as an agonist or antagonist for various G-protein coupled receptors (GPCRs), influencing physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on synthetic routes, substituent effects, and physicochemical properties.
Structural Similarities and Variations
Key Analogs Identified:
Compound 94: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide Structural Differences: Incorporates a cyclopropane ring and a 3-methoxybenzoyl group on the thiazole. Synthesis: Synthesized via coupling of (2-amino-4-(pyridin-3-yl)thiazol-5-yl)(3-methoxyphenyl)methanone with benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid, yielding 25% .
Compound 74 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Structural Differences : Features a 4-methoxyphenyl and pyrrolidin-1-ylbenzoyl group on the thiazole.
- Synthesis : 20% yield using similar coupling methods .
Compound 83 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide
Substituent Effects on Physicochemical Properties
Data Table: Comparative Overview of Key Compounds
Q & A
Basic Research Questions
Q. What are the critical steps and optimized conditions for synthesizing N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodology :
- The synthesis typically involves multi-step reactions:
Core Formation : Construct the thiazole ring via cyclization of thiourea derivatives with α-haloketones. Phosphorus oxychloride (POCl₃) is often used for cyclization under reflux in solvents like dimethylformamide (DMF) .
Piperidine Functionalization : Couple the thiazole-pyridine moiety to the piperidine ring using nucleophilic substitution or palladium-catalyzed cross-coupling .
Carboxamide Linkage : Attach the benzo[d][1,3]dioxole-5-carboxamide group via amide bond formation using coupling agents like HATU or EDCI in dichloromethane (DCM) with triethylamine as a base .
- Optimization : Reaction yields (60–85%) depend on temperature control (60–100°C), solvent polarity, and catalyst selection. Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm for pyridine/thiazole) and aliphatic signals (δ 1.5–4.0 ppm for piperidine) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = ~464 Da) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects impurities like unreacted intermediates .
Q. What are common impurities formed during synthesis, and how can they be mitigated?
- Methodology :
- By-Products : Incomplete cyclization (thiazole ring opening) or residual coupling reagents.
- Mitigation :
- Use excess POCl₃ during cyclization to drive thiazole formation .
- Quench unreacted reagents with aqueous washes (e.g., NaHCO₃ for acidic by-products) .
- Optimize reaction time (12–24 hours) and employ scavenger resins during amide coupling .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., ambiguous NMR signals) for this compound?
- Methodology :
- 2D NMR Techniques : HSQC and HMBC clarify through-space and through-bond correlations, resolving overlapping piperidine/thiazole signals .
- X-ray Crystallography : Single-crystal analysis provides definitive bond angles and distances, particularly for the benzo[d][1,3]dioxole-thiazole spatial arrangement .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and validate experimental data .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Reactive Sites : The thiazole’s electron-deficient C2 position and the piperidine nitrogen’s nucleophilicity drive reactivity .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to identify rate-limiting steps (e.g., SN2 displacement at the piperidine ring) .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) stabilize transition states, while additives like KI accelerate substitutions via halide exchange .
Q. How can researchers design assays to evaluate this compound’s binding affinity for kinase targets?
- Methodology :
- In Vitro Binding : Use fluorescence polarization (FP) assays with labeled ATP-competitive probes to measure IC₅₀ values .
- Surface Plasmon Resonance (SPR) : Immobilize the kinase on a sensor chip to quantify real-time binding kinetics (ka/kd) .
- Molecular Docking : Perform docking simulations (AutoDock Vina) with kinase crystal structures (PDB IDs) to predict binding poses and guide mutagenesis studies .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity (e.g., varying IC₅₀ values) be addressed?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Structural Confirmation : Re-characterize batches with conflicting data via LC-MS to confirm identity and purity .
Experimental Design Tables
| Parameter | Optimized Conditions | References |
|---|---|---|
| Cyclization Reaction | POCl₃, DMF, 80°C, 12 h | |
| Amide Coupling | HATU, DCM, triethylamine, rt, 24 h | |
| Purification | Silica gel chromatography (EtOAc/hexane) | |
| Purity Analysis | HPLC (C18, 70% acetonitrile/water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
